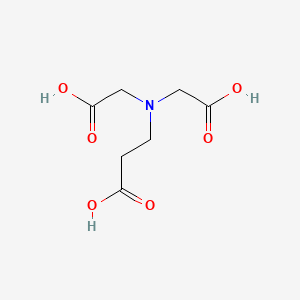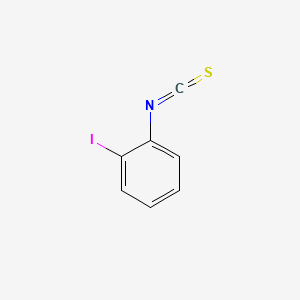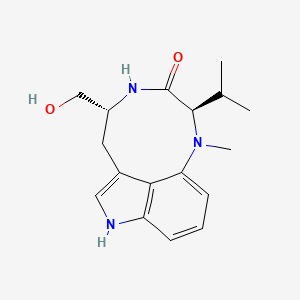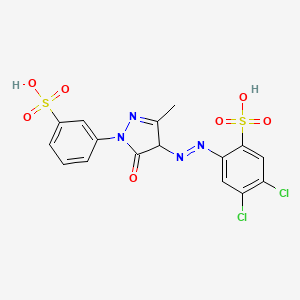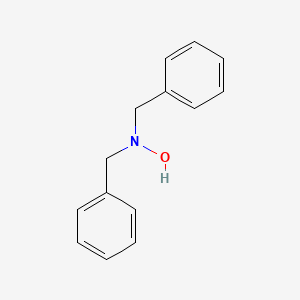
N,N-Dibenzylhydroxylamine
Vue d'ensemble
Description
N,N-Dibenzylhydroxylamine is an organic compound with the molecular formula C14H15NO. It is a white to slightly yellow crystalline substance. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Applications De Recherche Scientifique
N,N-Dibenzylhydroxylamine has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing various hydroxylamines and arylamines . In biology, it serves as a free radical scavenger, making it useful in studies related to oxidative stress and cellular damage . In the field of medicine, dibenzylhydroxylamine is explored for its potential as an antioxidant and its role in inhibiting spontaneous combustion of coal . Industrially, it is used as an inhibitor in polymerization processes, particularly in the production of styrene .
Mécanisme D'action
Target of Action
N,N-Dibenzylhydroxylamine (DBHA) primarily targets free radicals . It acts as a free radical scavenger , particularly hydroxylamine free radicals . The compound’s role is to stabilize these radicals, which is crucial in various chemical processes .
Mode of Action
DBHA interacts with its targets by combining with them to form stable compounds . For instance, it can combine with a hydroperoxide intermediate to form a stable compound . This interaction reduces the free hydroxyl content in coal and interrupts the formation of aldehydes and carboxylic acids . Additionally, DBHA can combine with alkyl radicals to form stable compounds .
Biochemical Pathways
The primary biochemical pathway affected by DBHA is the oxidation process . By combining with free radicals, DBHA inhibits the spontaneous combustion of coal, especially for lignite and sub-bituminous coal . It exerts an inhibitory effect by increasing the activation energy at each stage, especially during the accelerated oxidation and quick oxidation stages .
Result of Action
The molecular and cellular effects of DBHA’s action primarily involve the stabilization of free radicals . By forming stable compounds with these radicals, DBHA prevents the spontaneous combustion of coal and the formation of hazardous gases . This makes it a feasible stabilizer for the spontaneous combustion of coal .
Action Environment
The action, efficacy, and stability of DBHA can be influenced by environmental factors such as temperature . For instance, the effect of DBHA on the change of the active groups during coal oxidation varies at different temperatures . More research is needed to fully understand how other environmental factors may influence DBHA’s action.
Méthodes De Préparation
N,N-Dibenzylhydroxylamine can be synthesized through a reaction involving hydroxylamine hydrochloride and benzyl chloride in the presence of sodium carbonate. The reaction is typically carried out in ethanol under reflux conditions for about two hours. After cooling and filtration, the product is precipitated using ice water . The yield of this reaction is approximately 61.5%, with a melting point of 123°C .
Analyse Des Réactions Chimiques
N,N-Dibenzylhydroxylamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Upon oxidation, it yields N-benzyl-α-phenylnitrone, which can further undergo cycloaddition reactions with suitable dipolarophiles . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are N,N,O-trisubstituted hydroxylamines and arylamines .
Comparaison Avec Des Composés Similaires
N,N-Dibenzylhydroxylamine is unique compared to other hydroxylamines due to its dual benzyl groups, which enhance its stability and reactivity. Similar compounds include O-benzylhydroxylamine, N-methylhydroxylamine, and N,N-diethylhydroxylamine . These compounds share similar chemical properties but differ in their specific applications and reactivity profiles. For instance, O-benzylhydroxylamine is widely used in transition metal-catalyzed C–N bond-forming reactions, while N-methylhydroxylamine is commonly used in the synthesis of pharmaceuticals .
Propriétés
IUPAC Name |
N,N-dibenzylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXELTROTKVKZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044702 | |
| Record name | N-Benzyl-N-hydroxy-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-07-8 | |
| Record name | Dibenzylhydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dibenzylhydroxylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, N-hydroxy-N-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Benzyl-N-hydroxy-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dibenzylhydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZYLHYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWX35J4X22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

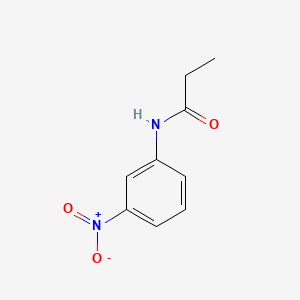


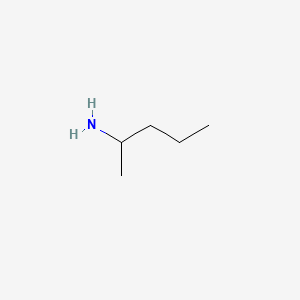
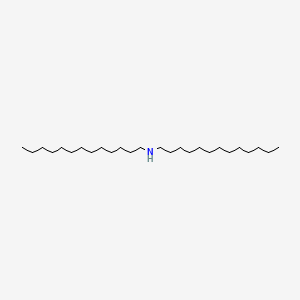
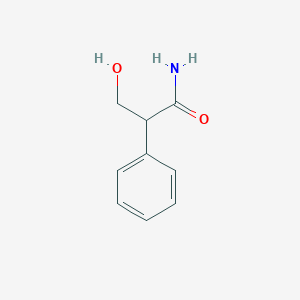
![2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B1630492.png)
